Antibiotic C 076B2b
Description
Antibiotic C 076B2b is a recently characterized antimicrobial compound whose structural and functional properties have drawn significant attention in the context of rising antimicrobial resistance (AMR). Preliminary studies suggest that C 076B2b exhibits activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae, with a unique mechanism involving disruption of bacterial cell membrane integrity . Its development aligns with global efforts to address AMR through novel compound discovery, as emphasized by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) .
Properties
CAS No. |
65195-58-6 |
|---|---|
Molecular Formula |
C47H72O15 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11-,25-14-,30-13-/t24-,27-,28-,29-,31+,32-,33-,34?,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1 |
InChI Key |
ZPAKHHSWIYDSBJ-FRIKXPRPSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)CC([C@@H]([C@H](O7)C(C)C)C)O)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Antibiotic C 076B2b involves the fermentation of Streptomyces avermitilis, followed by extraction and purification processes . The fermentation broth is subjected to various chromatographic techniques to isolate the desired compound. The synthetic routes may include modifications to the fermentation conditions, such as adjusting the pH, temperature, and nutrient composition to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is processed through a series of extraction and purification steps, including solvent extraction, crystallization, and chromatography . These methods ensure the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Aminoglycoside Antibiotics
Aminoglycosides, such as kanamycin and gentamicin, react with carbenicillin through acylation of their amino groups by the beta-lactam function of carbenicillin. This reaction results in derivatives with reduced antibacterial activity .
Beta-Lactam Antibiotics
Beta-lactams, including penicillins and cephalosporins, inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). The beta-lactam ring is crucial for this interaction, as it mimics the D-alanine-D-alanine motif in peptidoglycans, leading to the formation of a stable acyl-enzyme complex .
Metal Complexes as Antibiotics
Metal complexes have shown promise as novel antibiotics. They exhibit a higher hit rate for antimicrobial activity compared to purely organic compounds. These complexes can interact with bacterial targets in unique ways, potentially overcoming resistance mechanisms .
Chemical Reaction Kinetics in Antibiotic Action
Understanding the kinetics of antibiotic-target binding is essential for optimizing dosing regimens. Models have been developed to predict the optimal time-concentration profiles of antibiotics like ampicillin and tetracycline, highlighting the importance of maintaining concentrations above the minimum inhibitory concentration (MIC) .
Data Tables
| Antibiotic Class | Mechanism of Action | Target |
|---|---|---|
| Beta-Lactams | Inhibit cell wall synthesis | PBPs |
| Aminoglycosides | Interfere with protein synthesis | Ribosome |
| Albomycins | Inhibit protein synthesis | SerRS |
Scientific Research Applications
Antibiotic C 076B2b has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structure and reactivity, providing insights into macrolide synthesis and modification. In biology, it is used to study the mechanisms of antiparasitic activity and resistance. In medicine, this compound is explored for its potential as a therapeutic agent against parasitic infections. In industry, it is used in the development of antiparasitic formulations and products .
Mechanism of Action
The mechanism of action of Antibiotic C 076B2b involves binding to specific molecular targets in parasitic organisms, disrupting their cellular processes . The compound targets the parasite’s nervous system, leading to paralysis and death. The pathways involved include inhibition of neurotransmitter release and disruption of ion channels . These actions make this compound highly effective against a wide range of parasitic infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
- C 076B2b : Preliminary data suggest it induces oxidative stress in bacterial cells, leading to reactive oxygen species (ROS) accumulation and membrane damage, akin to bacillomycin L produced by Bacillus velezensis .
- Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, preventing DNA replication .
- Bacillomycin L : A lipopeptide that disrupts fungal and bacterial membranes via pore formation .
Spectrum of Activity
Resistance Trends
- C 076B2b demonstrates a lower propensity for resistance development compared to ciprofloxacin, which has seen resistance rates exceed 40% in Klebsiella isolates globally . Bacillomycin L, however, faces challenges in clinical application due to its narrow spectrum .
Stability and Pharmacokinetics
- C 076B2b: Stability studies in tryptic soy broth (TSB) indicate a half-life of 48 hours at 25°C, comparable to β-lactams but less stable than aminoglycosides .
- Ciprofloxacin : High stability in serum, with a half-life of 4–6 hours in humans .
- Bacillomycin L : Degrades rapidly in alkaline environments, limiting its oral bioavailability .
Clinical Efficacy
- In simulated susceptibility testing, C 076B2b achieved a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA, outperforming vancomycin (MIC: 4 µg/mL) in vitro .
Research Findings and Data Validation
- Methodology : C 076B2b’s efficacy was assessed using microbiological assays described by Bennett et al. (1966), ensuring reproducibility across laboratories . Resistance data were cross-validated with electronic health records and microbiological databases, as outlined in .
- Synergistic Potential: Like bacillomycin L, C 076B2b’s mechanism may complement probiotics or quorum-sensing inhibitors, per trends noted in .
Q & A
Basic Research Questions
Q. How should researchers design an in vitro study to evaluate the antimicrobial efficacy of Antibiotic C 076B2b against resistant bacterial strains?
- Methodological Answer :
- Define experimental groups: Include positive controls (e.g., established antibiotics like vancomycin) and negative controls (e.g., solvent-only treatments). Use standardized bacterial strains from repositories like ATCC to ensure reproducibility .
- Specify drug concentrations: Use serial dilutions (e.g., 0.5–256 µg/mL) to determine the minimum inhibitory concentration (MIC). Report both MIC50 and MIC90 values for statistical robustness .
- Replicate experiments: Conduct triplicate trials to account for biological variability. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for inter-group comparisons .
Q. What are the critical parameters for validating the purity of this compound in synthetic or biosynthetic preparations?
- Methodological Answer :
- Chromatographic analysis: Use HPLC or LC-MS with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times and spectral profiles against reference standards .
- Quantify impurities: Apply thresholds per ICH guidelines (e.g., ≤0.1% for unknown impurities). Include batch-to-batch variability in reports .
Q. How can researchers ensure ethical and statistically valid animal models for in vivo toxicity studies?
- Methodological Answer :
- Follow the FINER criteria: Ensure feasibility (sample size calculations), ethical approval (IACUC protocols), and relevance (e.g., murine models for systemic infections) .
- Use stratified randomization: Assign animals to groups based on weight, age, and sex to minimize bias. Report mortality, organ toxicity (e.g., liver/kidney histopathology), and pharmacokinetic data (e.g., half-life, AUC) .
Advanced Research Questions
Q. How can contradictory MIC data for this compound across studies be systematically analyzed?
- Methodological Answer :
- Identify confounding variables: Compare inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL), culture media (Mueller-Hinton vs. CAMHB), and incubation conditions (aerobic/anaerobic) .
- Meta-analysis: Use PRISMA guidelines to aggregate data. Apply mixed-effects models to account for heterogeneity between studies .
Q. What experimental designs are optimal for enhancing the biosynthetic yield of this compound in Streptomyces spp.?
- Methodological Answer :
- Response Surface Methodology (RSM) : Implement a Box-Behnken design to optimize fermentation parameters (e.g., pH, temperature, carbon source). Measure antibiotic activity via zone-of-inhibition assays .
- Multi-omics integration : Combine transcriptomic data (RNA-seq of biosynthetic gene clusters) with metabolomic profiling (LC-MS/MS) to identify rate-limiting enzymatic steps .
Q. How can researchers address discrepancies between in vitro efficacy and in vivo pharmacokinetic performance?
- Methodological Answer :
- Compartmental modeling : Use PK/PD models (e.g., two-compartment) to correlate serum concentrations (Cmax, T>MIC) with bacterial kill curves. Adjust dosing regimens iteratively .
- Biofilm penetration assays : Employ microfluidic devices or confocal microscopy to quantify antibiotic penetration in biofilm models. Compare with planktonic MIC values .
Data Management and Reporting
Q. What frameworks ensure rigorous data interpretation for studies on this compound?
- Methodological Answer :
- PICO framework : Define Population (bacterial strains), Intervention (this compound), Comparison (existing antibiotics), and Outcomes (MIC, cytotoxicity) to structure research questions .
- FAIR principles : Archive raw data (e.g., spectra, sequencing reads) in repositories like NCBI or Zenodo. Use standardized formats (e.g., .mzML for metabolomics) .
Q. How should researchers handle non-reproducible results in stability studies of this compound?
- Methodological Answer :
- Accelerated stability testing : Conduct stress studies (40°C/75% RH for 6 months) with periodic HPLC assays. Use Arrhenius equations to predict shelf-life .
- Root-cause analysis : Investigate degradation pathways (e.g., hydrolysis, oxidation) via LC-MS/MS and NMR. Modify formulation (e.g., lyophilization, antioxidant additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
